8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has shown that compounds with structures similar to "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been synthesized and tested for their anticonvulsant activity. Fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives have displayed significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating potential applications in the development of new antiepileptic drugs (Obniska et al., 2006).
Antimicrobial and Antifungal Properties
New derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, certain compounds have shown significant activities against bacterial and fungal strains, suggesting their potential use as antibiotics or in treating fungal infections (Helal et al., 2013).
Antipsychotic Profiles
Compounds structurally related to "this compound" have been explored for their potential antipsychotic effects. Investigations into their pharmacological profiles suggest reduced propensity for neurological side effects, offering promising avenues for safer antipsychotic therapies (Wise et al., 1985).
Anti-Breast Cancer and EGFR Inhibition
Spirocyclic thiazolidin-4-ones, including triazaspirodecene benzylidine derivatives, have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors. Some compounds displayed potent inhibitory activity against the MCF-7 cell line, highlighting potential applications in breast cancer treatment (Fleita et al., 2013).
Synthesis Techniques and Characterization
Research has also focused on the synthesis techniques and the characterization of similar compounds, providing valuable insights into their chemical properties and potential applications in various fields of science and medicine. For instance, the synthesis and dienone-phenolic rearrangement of 1-R-3,3-dialkyl-2-azaspiro derivatives have been studied, contributing to the understanding of their stability and reactivity (Ausheva et al., 2001).
Properties
IUPAC Name |
8-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-17-8-6-15(7-9-17)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-2-3-5-18(16)22/h2-9H,10-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRNRXWPETZINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.